molecular formula C9H11NS B2358106 Thiochroman-6-amine CAS No. 1369163-28-9

Thiochroman-6-amine

Cat. No.: B2358106
CAS No.: 1369163-28-9
M. Wt: 165.25
InChI Key: OEJAJNGQFLFIKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiochroman-6-amine is a thio analog of chromanone, in which the O-1 atom is replaced with a sulfur atom . This replacement considerably decreases the reactivity of the thiopyrone moiety .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystalline solid, with a melting point of 227-230°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Catalytic Applications

  • Enantioselective Catalysis: Thiochroman-6-amine derivatives have been utilized in enantioselective catalysis. For example, a primary amine-thiourea derivative was found to be an active and highly enantioselective catalyst for the conjugate addition of ketones to nitroalkenes, indicating its potential in asymmetric synthesis (Huang & Jacobsen, 2006).

Synthesis of Novel Compounds

  • Synthesis of 3-Aminomethylene-thiochroman-2,4-diones: A three-component synthesis method has been developed using this compound derivatives, demonstrating the versatility of these compounds in the synthesis of complex molecules (Park & Lee, 2004).

Green Chemistry Applications

  • Environmentally Benign Synthesis: this compound and its derivatives are involved in green chemistry applications. For example, a study demonstrated an environmentally benign approach for synthesizing disubstituted thiourea derivatives using primary amines and CS2 in water, showcasing the eco-friendly aspect of this compound chemistry (Kumavat et al., 2013).

Drug Discovery and Medicinal Chemistry

  • Tuning Physicochemical Properties in Drug Design: this compound derivatives play a crucial role in tuning the physicochemical properties of compounds, which is essential in the optimization of drug candidates (Morgenthaler et al., 2007).

Polymer Chemistry

  • Polymer Synthesis: These compounds are also significant in polymer chemistry. A study involved the use of amine-bis(phenolate) chromium(III) chloride complexes, which include this compound derivatives, for the copolymerization of cyclohexene oxide and carbon dioxide (Devaine-Pressing et al., 2015).

Organocatalysis

  • Organocatalysis: this compound derivatives have been widely applied in organocatalysis, particularly in asymmetric reactions, due to their excellent enantioselectivity (Sun et al., 2017).

Heterocyclic Chemistry

  • Synthesis of Heterocycles: These compounds are precursors in the synthesis of various heterocycles, such as pyrazoles, imidazoles, thiazoles, and indoles, highlighting their importance in heterocyclic chemistry (Bondock & Metwally, 2008).

Future Directions

The future research directions for Thiochroman-6-amine could involve exploring its potential biological activities and applications in pharmaceuticals, agrochemicals, and material science . Additionally, developing more effective and cost-effective methods for its synthesis could be another area of focus .

Mechanism of Action

Target of Action

Thiochroman-6-amine primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

The mode of action of this compound involves its interaction with NMT. The molecular interactions between this compound and NMT have been investigated through molecular docking .

Biochemical Pathways

This compound affects the biochemical pathways related to NMT. NMT is involved in the myristoylation of proteins, which is a crucial process in cellular signaling and function . By targeting NMT, this compound can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may easily cross cellular membranes and exert its bioactivity

Result of Action

It has been suggested that this compound and its derivatives show good antifungal activity in vitro . This suggests that this compound may exert its effects by inhibiting the growth of fungi, potentially through its interaction with NMT .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of polyamines and their metabolic precursors in the extracellular environment can influence the action of this compound . .

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAJNGQFLFIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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